N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide
Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 3-chlorophenyl group at position 2 and a 2-cyclohexylacetamide moiety at position 3. The thienopyrazol scaffold is known for its pharmacological relevance, particularly in targeting enzymes or receptors involved in inflammatory and oncological pathways .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-14-7-4-8-15(10-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)9-13-5-2-1-3-6-13/h4,7-8,10,13H,1-3,5-6,9,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJZJYDUTNNFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core with a cyclohexylacetamide side chain and a chlorophenyl group. The unique structural components suggest various interactions with biological targets, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3O2S |
| Molecular Weight | 373.89 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and pH for optimal yields. Techniques like chromatography are often employed for purification.
Anti-inflammatory Properties
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit anti-inflammatory properties. The presence of the chlorophenyl moiety may enhance this effect by interacting with inflammatory pathways. Specific studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Anticancer Activity
Thieno[3,4-c]pyrazoles have been explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- In Vitro Studies : A study conducted on related thieno[3,4-c]pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration of this compound's anticancer properties.
- Mechanism of Action : Investigations into the mechanism of action have suggested that the compound may inhibit specific kinases involved in cancer cell signaling. Further elucidation of these pathways is necessary to confirm its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analog: N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide
A closely related analog replaces the cyclohexylacetamide group with a 2-fluorobenzamide substituent (CAS: 958228-81-4) . This structural variation significantly alters physicochemical and electronic properties:
- Substituent Effects: Cyclohexylacetamide: The cyclohexyl group enhances lipophilicity (predicted higher logP), which may improve blood-brain barrier penetration but reduce aqueous solubility. four in the target compound) .
Broader Analogs in the Thienopyrazol Family
Other analogs may vary in the aryl or amide substituents. For example:
- Phenyl vs. Halogenated Aryl Groups: The 3-chlorophenyl group in the target compound likely provides steric hindrance and electron-withdrawing effects compared to non-halogenated phenyl analogs.
- Amide Modifications : Substituting acetamide with bulkier (e.g., tert-butyl) or polar (e.g., sulfonamide) groups could modulate target affinity or solubility.
Data Table: Comparative Analysis of Key Properties
Research Findings and Computational Insights
- Electronic Properties : Density functional theory (DFT) calculations using methods like the Colle-Salvetti correlation-energy formula could reveal differences in electron density distribution. The fluorine atom in the analog may polarize the benzamide ring, altering binding interactions compared to the cyclohexyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
